N-(2-fluorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
This compound features a unique structural architecture combining three key moieties:
- 1,2,4-Oxadiazole ring: Substituted at the 3-position with a thiophen-2-yl group, contributing to π-π stacking interactions and electronic effects due to sulfur’s polarizability.
- 2-Fluorophenyl carboxamide: The fluorine atom at the ortho position enhances lipophilicity and influences binding interactions via steric and electronic effects.
Structural studies of similar compounds often employ X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-4-1-2-5-12(11)18-16(22)21-8-10(9-21)15-19-14(20-23-15)13-6-3-7-24-13/h1-7,10H,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRIMHKKNZMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and its structural characteristics that contribute to its activity.
Structural Characteristics
The compound's structure is characterized by the presence of an azetidine ring, a thiophene moiety, and an oxadiazole unit. These features contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
Molecular Formula
- C : 16
- H : 14
- F : 1
- N : 4
- O : 1
- S : 1
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Efficacy Against Cancer Cell Lines
Research indicates that this compound exhibits significant cytotoxicity against several cancer types. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver cancer) | 1.18 ± 0.14 | |
| MCF7 (breast cancer) | 0.67 | |
| SW1116 (colon cancer) | 0.80 | |
| ACHN (renal cancer) | 0.87 |
These values indicate that the compound is more effective than standard treatments like staurosporine and ethidium bromide.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Enzymes : Compounds with oxadiazole structures have shown inhibitory effects on various enzymes such as EGFR and Src kinases, which are critical in cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in tumor cells through activation of apoptotic pathways.
- Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, preventing cancer cells from proliferating.
Study on Anticancer Activity
In a comprehensive study conducted by Zhang et al., a series of oxadiazole derivatives were synthesized and screened for their anticancer activity using TRAP PCR-ELISA assays. This compound was among those evaluated and showed promising results against multiple cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics .
Comparative Analysis with Other Compounds
A comparative study highlighted that derivatives of oxadiazole often exhibit superior anticancer properties compared to their non-modified counterparts. This reinforces the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the literature, emphasizing key structural differences and their implications:
Key Observations :
Cyclopropane cores (e.g., cyprofuram) are rare in pharmaceuticals but common in agrochemicals due to their stability .
Heterocyclic Substituent Effects :
- Thiophene in the target compound enhances electron-richness compared to pyridine (6b in ) or difluoromethyl (), favoring interactions with hydrophobic pockets.
- Thiadiazole (in ) introduces sulfur-mediated hydrogen bonding, which may improve solubility but reduce metabolic stability.
Aryl Group Positioning :
- The 2-fluorophenyl group in the target compound offers steric hindrance at the ortho position, which could limit rotational freedom compared to 4-fluorophenyl analogs (e.g., ). This may enhance binding specificity in enzyme-active sites.
Research Findings and Data
- Synthetic Feasibility : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives, a method validated in . Thiophene substitution requires careful optimization to avoid side reactions.
- Structural Analysis : Crystallographic data for similar oxadiazoles (e.g., ) show planar oxadiazole-thiophene systems, suggesting strong conjugation in the target compound.
- Pharmacological Potential: Fluorine’s electronegativity and thiophene’s hydrophobicity align with blood-brain barrier permeability trends, supporting CNS-targeted drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
